molecular formula C19H19N5O3S B10921362 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10921362
M. Wt: 397.5 g/mol
InChI Key: YCPKWCBRGXFSSY-UHFFFAOYSA-N
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Description

The compound 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex heterocyclic molecule It features multiple functional groups, including a pyrazole ring, a benzodiazepine core, and a thiazine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrazole ring, followed by the formation of the benzodiazepine core, and finally, the incorporation of the thiazine-dione moiety. Common reagents used in these steps include hydrazines, acetylenic ketones, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

5-[2-(1-ethyl-3-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C19H19N5O3S/c1-3-24-9-11(10(2)23-24)14-8-15(16-17(25)22-19(27)28-18(16)26)21-13-7-5-4-6-12(13)20-14/h4-7,9,14,20,26H,3,8H2,1-2H3,(H,22,25,27)

InChI Key

YCPKWCBRGXFSSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O

Origin of Product

United States

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